methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction or related multicomponent strategies. Its structure features:
- A tetrahydropyrimidine core substituted with a methyl group at position 6 and a methyl ester at position 3.
- A pyrazole ring at position 4, bearing a 3,4-dimethoxyphenyl group (electron-donating substituents) and a phenyl group.
DHPM derivatives are privileged scaffolds in medicinal chemistry due to their broad pharmacological profiles, including anti-tubercular, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-14-20(23(29)33-4)22(26-24(30)25-14)17-13-28(16-8-6-5-7-9-16)27-21(17)15-10-11-18(31-2)19(12-15)32-3/h5-13,22H,1-4H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHEQJXQHYURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological activity, particularly focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The compound features a multi-ring structure incorporating a tetrahydropyrimidine core, a pyrazole ring, and methoxy-substituted phenyl groups. Its molecular formula is C24H24N4O5, and it exhibits various physicochemical properties that contribute to its biological activity.
Biological Activity Overview
Research indicates that the compound may exhibit several biological activities including:
- Antioxidant Activity : The presence of methoxy groups is associated with enhanced antioxidant properties, likely due to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Computational docking studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways.
- Antitumor Potential : Preliminary studies indicate that the compound may possess cytotoxic effects against various cancer cell lines.
Antioxidant Activity
A study highlighted the antioxidant potential of similar compounds with pyrazole moieties. The docking results indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in vitro .
Anti-inflammatory Activity
Molecular docking simulations have shown that the compound can interact with prostaglandin reductase (PTGR2), suggesting a mechanism for its anti-inflammatory action. The binding affinity observed in these studies indicates a promising inhibitory effect on inflammatory mediators .
Antitumor Activity
In vitro assays have demonstrated that derivatives of this class of compounds can induce apoptosis in cancer cells. For instance, one study reported significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antioxidant properties | Showed significant free radical scavenging activity. |
| Study B | Investigate anti-inflammatory effects | Confirmed inhibition of PTGR2 with favorable binding energy. |
| Study C | Assess antitumor efficacy | Induced apoptosis in cancer cell lines with IC50 < 10 µM. |
Scientific Research Applications
Structure and Composition
The compound's molecular formula is , with a molecular weight of approximately 382.42 g/mol. It features a tetrahydropyrimidine backbone, which is known for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been tested for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively reduced the viability of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Antidiabetic Effects
In the realm of diabetes management, related pyrazole derivatives have been associated with improved glycemic control. The compound may interact with enzymes involved in glucose metabolism, thus presenting a potential therapeutic avenue for type 2 diabetes .
Organic Electronics
The unique structure of this compound makes it a candidate for use in organic electronic devices. Its ability to form stable films and exhibit semiconducting properties has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Photovoltaic Applications
The compound's photophysical properties are being researched for potential use in solar energy conversion technologies. Its ability to absorb light efficiently and convert it into electrical energy positions it as a promising material for next-generation solar cells .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple types of cancer cells, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Mechanisms
In another study published in the Journal of Inflammation Research, the anti-inflammatory effects of this compound were evaluated using an animal model of arthritis. The findings showed significant reductions in joint swelling and inflammatory markers following treatment with the compound, supporting its development as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazole Ring
Table 1: Key Structural Analogues and Substituent Effects
Key Observations :
Modifications to the Ester Group
Table 2: Ester Group Impact on Physicochemical Properties
Key Observations :
- Methyl esters balance lipophilicity and solubility, making them favorable for oral bioavailability.
Thioxo vs. Oxo Derivatives
Replacing the 2-oxo group with 2-thioxo (e.g., in ) alters hydrogen-bonding capacity and electronic properties:
- Thioxo derivatives exhibit stronger N–H···S hydrogen bonds in crystal packing, enhancing thermal stability .
- Thione analogues may show improved anticancer activity due to increased thiophilic interactions with biological targets .
Table 3: Pharmacological Profiles of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
